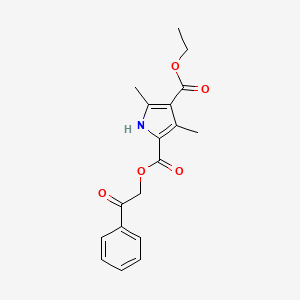![molecular formula C15H16N4O B7480463 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)
1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PEP and has been studied for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of various disease processes and the promotion of cellular health.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential to be used as a diagnostic tool and therapeutic agent. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the further study of the mechanism of action of this compound, which could lead to the development of new therapeutic agents. Additionally, research could be focused on the potential use of this compound in the treatment of other diseases and conditions.
Synthesemethoden
The synthesis of 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of ethyl acetoacetate with 3,5-dimethylphenyl hydrazine to form 1-(3,5-dimethylphenyl)-3-oxobut-1-en-1-yl ethyl carbonate. This intermediate is then reacted with guanidine to form the final product, 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has also been studied for its potential use as a diagnostic tool in the detection of certain diseases.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-18-9-16-14-13(15(18)20)8-17-19(14)12-6-10(2)5-11(3)7-12/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWZXAPVZIMSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)




![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)
